D-Glucose-d2
Description
Glucose is a simple sugar (monosaccharide) generated during phosynthesis involving water, carbon and sunlight in plants. It is produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms (glycogenolysis). It circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation. It is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes in the cellular level. Its aldohexose stereoisomer, dextrose or D-glucose, is the most commonly occurring isomer of glucose in nature. L-glucose is a synthesized enantiomer that is used as a low-calorie sweetener and laxative. The unspecified form of glucose is commonly supplied as an injection for nutritional supplementation or metabolic disorders where glucose levels are improperly regulated. Glucose is listed on the World Health Organization's List of Essential Medicines, the most important medications needed in a basic health system.
D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
alpha-D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Glucose is a natural product found in Phyllanthus sellowianus, Maclura pomifera, and other organisms with data available.
Glucose is a simple sugar monosaccharide having two isoforms, alpha and beta, with a chemical structure of C6H12O6 that acts as an energy source for both plants and animals by reacting with oxygen, generating carbon dioxide and water, and releasing energy.
Glucose is a monosaccharide containing six carbon atoms and an aldehyde group and is therefore referred to as an aldohexose. The glucose molecule can exist in an open-chain (acyclic) and ring (cyclic) form, the latter being the result of an intramolecular reaction between the aldehyde C atom and the C-5 hydroxyl group to form an intramolecular hemiacetal. In water solution both forms are in equilibrium and at pH 7 the cyclic one is the predominant. Glucose is a primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. In animals glucose arises from the breakdown of glycogen in a process known as glycogenolysis. Glucose is synthesized in the liver and kidneys from non-carbohydrate intermediates, such as pyruvate and glycerol, by a process known as gluconeogenesis.
D-Glucose is a metabolite found in or produced by Saccharomyces cerevisiae.
A primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. It is used therapeutically in fluid and nutrient replacement.
See also: D(+)-Glucose (alternative); L-Glucose (related); D-Glucofuranose (related) ... View More ...
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis. Glycolysis can be divided into two main phases where the preparatory phase is initiated by the phosphorylation of glucose by hexokinase to form glucose 6-phosphate. The addition of the high-energy phosphate group activates glucose for the subsequent breakdown in later steps of glycolysis and is the rate-limiting step. Products end up as substrates for following reactions, to ultimately convert C6 glucose molecule into two C3 sugar molecules. These products enter the energy-releasing phase where the total of 4ATP and 2NADH molecules are generated per one glucose molecule. The total aerobic metabolism of glucose can produce up to 36 ATP molecules. These energy-producing reactions of glucose are limited to D-glucose as L-glucose cannot be phosphorylated by hexokinase. Glucose can act as precursors to generate other biomolecules such as vitamin C. It plays a role as a signaling molecule to control glucose and energy homeostasis. Glucose can regulate gene transcription, enzyme activity, hormone secretion, and the activity of glucoregulatory neurons. The types, number, and kinetics of glucose transporters expressed depends on the tissues and fine-tunes glucose uptake, metabolism, and signal generation to preserve cellular and whole body metabolic integrity. |
|---|---|
CAS No. |
18991-62-3 |
Molecular Formula |
C6H12O6 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2D2 |
InChI Key |
GZCGUPFRVQAUEE-MOLODFKWSA-N |
Isomeric SMILES |
[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
physical_description |
Dry Powder; Liquid, Other Solid; NKRA; Liquid White crystalline powder; Odorless; [Acros Organics MSDS] |
solubility |
Soluble |
Synonyms |
D-Glucopyranose-d2; Glucopyranose-d2; NSC 287045-d2; |
Origin of Product |
United States |
Methodological Frameworks for D Glucose 6,6 D2 Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium (B1214612) (²H) NMR spectroscopy is a powerful, non-invasive method used to monitor the metabolism of D-Glucose-6,6-d2 in real-time. nih.gov This technique allows for the detection of changes in the concentrations of deuterated metabolites, such as lactate (B86563) and glutamate, providing a dynamic view of metabolic fluxes. nih.govnih.gov An advantage of ²H NMR is the ability to use the naturally abundant deuterium signal from water (HDO) as an internal reference, simplifying quantification. nih.gov The chemical shifts of the deuterated metabolites in ²H NMR spectra are identical to their proton (¹H) counterparts, making spectral interpretation straightforward. nih.gov For instance, in studies of brain metabolism, the resonance of D-Glucose-6,6-d2 appears at approximately 3.8 ppm, which is well-resolved from the water signal. nih.gov
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for quantifying D-Glucose-6,6-d2 and its metabolic products. irisotope.comresearchgate.net The M+2 mass shift allows for clear differentiation between the labeled glucose and the naturally occurring (unlabeled) glucose. sigmaaldrich.com This technique is particularly useful for analyzing samples from blood, plasma, or tissue extracts to determine the rate of glucose turnover and incorporation into various metabolic pathways. irisotope.comresearchgate.net
Applications in Metabolic Research
Isotopic Labeling and Tracer Studies
D-Glucose-6,6-d2 is a valuable tool for stable isotope labeling studies, which provide a detailed snapshot of intracellular metabolism. irisotope.com These studies can reveal metabolic changes that are not apparent from simply measuring the static levels of metabolites. irisotope.com The rate of glucose production and utilization in the whole body can be determined by administering D-Glucose-6,6-d2 and measuring its enrichment in blood plasma over time. irisotope.com
Applications in Metabolic Pathway Elucidation
D-Glucose-6,6-d2 is instrumental in studying the flux through glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). When D-Glucose-6,6-d2 enters glycolysis, the deuterium label is retained through the initial steps. For example, in the brain, it is converted to [3,3-d2]pyruvate and subsequently to [3,3-d2]lactate. nih.gov The PPP is a crucial pathway for generating NADPH and the precursors for nucleotide synthesis. nih.govwikipedia.org The first committed step of the PPP is catalyzed by glucose-6-phosphate dehydrogenase (G6PD). wikipedia.orgnih.gov By tracking the deuterium label from D-Glucose-6,6-d2, researchers can quantify the relative contributions of glycolysis and the PPP to glucose metabolism in various tissues and disease states.
The deuterium atoms from D-Glucose-6,6-d2 can be traced into the synthesis of lipids. The acetyl-CoA derived from the metabolism of the labeled glucose will carry the deuterium label, which is then incorporated into fatty acids during de novo lipogenesis. This allows for the measurement of fatty acid synthesis rates.
D-Glucose-6,6-d2 is used for the general labeling of various macromolecules to study their turnover rates. isotope.com The deuterium can be incorporated into the ribose component of nucleotides for DNA and RNA synthesis, as well as into the carbon skeletons of non-essential amino acids. These labeled building blocks are then used to synthesize new proteins and nucleic acids, allowing researchers to measure the rates of synthesis and degradation of these crucial macromolecules.
Kinetic and Mechanistic Studies of D Glucose 6,6 D2
The isotopic labeling of glucose with deuterium (B1214612) at the C6 position, creating D-Glucose-6,6-d2, serves as a powerful tool for investigating the kinetics and mechanisms of various enzymatic reactions. This stable isotope-labeled analog of D-glucose allows researchers to trace metabolic pathways and elucidate complex biochemical interactions without introducing radioactivity. nih.gov
Research Applications in Biological Systems and Models
In Vitro Cell Culture Studies
In the controlled environment of cell cultures, D-Glucose-6,6-d2 is instrumental for detailed investigations of cellular metabolism.
Metabolic Flux Analysis in Isolated Cell Lines
Metabolic flux analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a cell. cortecnet.com The use of stable isotope tracers like D-Glucose-6,6-d2 is central to these studies. scbt.com By introducing this labeled glucose into cell culture media, researchers can track the incorporation of deuterium (B1214612) into various downstream metabolites. This allows for the precise measurement of fluxes through key metabolic pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. cortecnet.com
For instance, in studies of cancer cell metabolism, D-Glucose-6,6-d2 can help elucidate the Warburg effect, where cancer cells exhibit a high rate of glycolysis even in the presence of oxygen. oup.com Tracking the labeled carbon from D-Glucose-6,6-d2 can reveal how glucose is shunted away from oxidative phosphorylation and towards anabolic pathways that support rapid cell proliferation.
Investigating Cellular Responses to Metabolic Perturbations
D-Glucose-6,6-d2 is also employed to study how cells adapt their metabolic machinery in response to various stressors or stimuli. For example, in the context of glucose-6-phosphate dehydrogenase (G6PD) deficiency, a common human enzymopathy, this tracer can be used to investigate the cellular response to oxidative stress. researchgate.netnih.gov In G6PD-deficient hepatoma cells, treatment with an oxidizing agent led to significant alterations in metabolic pathways, including those involved in energy and amino acid metabolism, which could be quantitatively assessed using isotopic tracers. nih.gov
Similarly, studies have utilized labeled glucose to understand the metabolic reprogramming that occurs in response to exposure to environmental toxins. For example, exposure to the pesticide endosulfan (B1671282) was shown to perturb the oxidative status and glucose levels in the liver of mice, highlighting the utility of metabolic tracers in toxicology research. scispace.com
Ex Vivo Tissue and Organ Perfusion Studies
Ex vivo studies, where tissues or organs are maintained in a viable state outside the body, provide a bridge between in vitro and in vivo research. In this context, D-Glucose-6,6-d2 can be introduced into the perfusion medium to study organ-specific metabolism under controlled conditions.
While specific studies detailing the use of D-Glucose-6,6-d2 in ex vivo perfusion are not extensively documented in the provided results, the principles of its application are clear. For example, in studies of liver metabolism, perfusing the organ with a medium containing D-Glucose-6,6-d2 would allow for the direct measurement of hepatic glucose production and the flux through various metabolic pathways within the liver. cloudfront.net This approach has been used with other labeled glucose analogs, such as tritium-labeled glucose, to measure glucose oxidation in perfused kidneys following brain death, demonstrating the feasibility of such experimental designs. nih.gov
In Vivo Animal Model Research
Animal models are indispensable for understanding complex physiological and pathological processes at the whole-organism level. D-Glucose-6,6-d2 has proven to be a valuable tracer in a variety of in vivo animal studies.
Brain Glucose Metabolism Studies (e.g., Cerebral Metabolic Rate of Glucose Consumption) in Rodent Models
A significant area of research utilizing D-Glucose-6,6-d2 is the study of brain glucose metabolism. lew.roresearchgate.netresearchgate.netnih.gov Non-invasive techniques like deuterium magnetic resonance spectroscopy (DMRS) and deuterium metabolic imaging (DMI) allow for the dynamic tracking of D-Glucose-6,6-d2 and its metabolites in the living brain. lew.roresearchgate.netoup.com
These methods enable the quantification of key metabolic rates, including the cerebral metabolic rate of glucose consumption (CMRGlc), the tricarboxylic acid (TCA) cycle flux, and lactate (B86563) production. oup.comresearchgate.netnih.gov For example, a study in rats demonstrated that DMRS could distinguish different metabolic rates under varying anesthetic conditions, reflecting different levels of neuronal activity. nih.gov Another study in a mouse model of glioblastoma used DMI to visualize localized differences in glucose metabolism within the brain. ismrm.org
The data below, derived from a study using DMRS in rats, illustrates the quantitative power of this technique.
| Parameter | Rat A | Rat B |
| Cerebral Metabolic Rate of Glucose Consumption (CMRGlc) (μmol/g/min) | 0.60 | 0.67 |
| Cerebral Metabolic Rate of the TCA Cycle (VTCA) (μmol/g/min) | 1.16 | 1.17 |
| Cerebral Metabolic Rate of Lactate Formation (CMRLac) (μmol/g/min) | 0.05 | 0.17 |
| Data from a study on cerebral glucose metabolism in rats using D-Glucose-6,6-d2 and DMRS. nih.gov |
Hepatic Glucose Production and Metabolism Research in Animal Models
By infusing D-Glucose-6,6-d2 and measuring its dilution in the plasma, researchers can calculate the rate of endogenous glucose production by the liver. researchgate.net This technique has been used to demonstrate impaired regulation of glucose metabolism by central dopamine (B1211576) D2 receptors in a mouse model of type 1 diabetes. nih.gov In a mouse model of PCOS, this tracer was used to directly measure hepatic glucose production in both fasting and glucose-rich states. jove.com
Furthermore, studies have compared D-Glucose-6,6-d2 with other glucose tracers, such as [3,4-¹³C₂]glucose, to validate its use in measuring whole-body glucose turnover. researchgate.net These comparative studies have confirmed that D-Glucose-6,6-d2 provides reliable and accurate measurements of glucose production rates. researchgate.net
The following table summarizes findings from a study on hepatic glycogen (B147801) and glucose production in a mouse model of glycogen storage disease.
| Mouse Model | Hepatic Glycogen (µg/mg) (Fasted 6h) | Hepatic Free Glucose (µg/mg) (Fasted 6h) |
| Wild-Type (WT) | ~20 | ~45 |
| Phkb-/- | ~40 | ~70 |
| Pygl-/- | ~90 | ~40 |
| p < 0.05, **p < 0.01 compared to WT. | ||
| Data adapted from a study investigating glycogenolysis and gluconeogenesis in mouse models of glycogen storage disease, illustrating how tracer studies can be complemented with direct tissue measurements. mdpi.com |
Studies in Specific Animal Models for Metabolic Conditions
The isotopically labeled compound D-Glucose-6,6-d2 is a critical tool for investigating metabolic dysregulation in animal models that replicate human conditions like obesity, insulin (B600854) resistance, and type 2 diabetes. These models allow researchers to trace the flux of glucose through various metabolic pathways under controlled conditions, providing insights into the pathophysiology of these diseases.
One of the primary applications for D-Glucose-6,6-d2 is in studies of diet-induced obesity (DIO) and insulin resistance. jax.org C57BL/6J mice, for example, when fed a high-fat diet, develop obesity, mild hyperglycemia, and impaired glucose tolerance, making them a standard model for pre-diabetic conditions. jax.org In a study involving mice on a high-fat diet, D-Glucose-6,6-d2 was used as a tracer during hyperinsulinemic-euglycemic clamp (HIEC) studies to measure the endogenous rate of appearance (Ra) of glucose. escholarship.org This technique allows for the precise quantification of insulin-mediated suppression of hepatic gluconeogenesis. The findings indicated that there was similar insulin-mediated suppression of hepatic gluconeogenesis between different experimental groups, demonstrating the tracer's utility in dissecting tissue-specific insulin action. escholarship.org
Genetic models of metabolic disease, such as the Zucker diabetic fatty (ZDF) rat, are also subjects of investigation using stable isotope tracers. The ZDF rat model is characterized by a defective leptin receptor, leading to hyperphagia, obesity, and the eventual development of type 2 diabetes. nih.govphysiology.org Studies in these animals have highlighted that excessive endogenous glucose production, primarily from increased gluconeogenesis, is a key factor in the development of hyperglycemia. diabetesjournals.org While some of these foundational studies used deuterated water to measure gluconeogenesis, the use of D-Glucose-6,6-d2 is well-suited for such investigations, as it allows for the direct tracing of the glucose backbone into various metabolic products. nih.govdiabetesjournals.orgresearchgate.net Comparing glucose turnover rates using different tracers, such as [6,6-2H2]glucose and [3,4-13C2]glucose, has been validated in rats, confirming the robustness of these methods for measuring glucose production. researchgate.net
The table below summarizes representative findings from studies utilizing D-Glucose-6,6-d2 in animal models of metabolic conditions.
| Animal Model | Condition | Key Application of D-Glucose-6,6-d2 | Research Finding |
| Mice on High-Fat Diet | Diet-Induced Obesity and Insulin Resistance | Measurement of endogenous glucose rate of appearance (Ra) during hyperinsulinemic-euglycemic clamp (HIEC). escholarship.org | Used to assess insulin-mediated suppression of hepatic gluconeogenesis, revealing no significant differences between study groups. escholarship.org |
| Rat | Normal Glucose Homeostasis | Comparison with [3,4-13C2]glucose for measuring glucose production (GP). researchgate.net | The rate of glucose production measured with [6,6-2H2]glucose was not significantly different from that measured with the 13C-labeled tracer, validating its use. researchgate.net |
Dynamic Monitoring of Metabolic Intermediates in vivo
A significant application of D-Glucose-6,6-d2 is the real-time, non-invasive monitoring of metabolic pathways within living organisms. This is primarily achieved through deuterium magnetic resonance spectroscopy (DMRS) or deuterium metabolic imaging (DMI). researchgate.netoup.com This innovative technique allows researchers to administer D-Glucose-6,6-d2 and observe its metabolic fate, providing a dynamic window into cellular energy metabolism. oup.com
Following administration, the deuterium atoms on the C6 position of glucose are tracked as the molecule is processed through glycolysis and the tricarboxylic acid (TCA) cycle. researchgate.net This enables the simultaneous detection and quantification of several key deuterated metabolites:
Glucose (Glc): The parent compound, whose rate of uptake and clearance from a tissue can be monitored. researchgate.netnih.gov
Lactate (Lac): The end product of glycolysis. The appearance of deuterium-labeled lactate provides a measure of glycolytic flux. researchgate.netnih.gov
Glutamate and Glutamine (Glx): These amino acids become labeled as deuterated acetyl-CoA (derived from pyruvate) enters the TCA cycle. Monitoring the Glx signal provides a direct measure of mitochondrial oxidative metabolism (VTCA). researchgate.netnih.gov
This method has been successfully applied in animal models, particularly in rat brains, to quantitatively assess cerebral metabolic rates. researchgate.net Studies have demonstrated that after an infusion of D-Glucose-6,6-d2, well-resolved resonance signals for glucose, Glx, and lactate can be dynamically monitored. researchgate.net This allows for the calculation of critical metabolic rates, including the cerebral metabolic rate of glucose consumption (CMRGlc), the TCA cycle flux (VTCA), and the rate of lactate production (CMRLac), all within a single experimental session. researchgate.netoup.comnih.gov
The technique is also being extended to other organs, such as the heart. In studies on rats, DMRS with D-Glucose-6,6-d2 infusion has been used to assess cardiac energy metabolism, demonstrating the feasibility of monitoring glucose metabolism alongside other energy substrates like fatty acids. ismrm.org Furthermore, advanced imaging techniques like Spectral TRacing of DEuterium isotope (STRIDE) microscopy have utilized [6,6-D2]-glucose to visualize the spatial and temporal distribution of newly synthesized macromolecules, such as glycogen and lipids, in mouse tissues like the liver and sebaceous glands. nih.gov
The table below details the key metabolic intermediates monitored using D-Glucose-6,6-d2 in vivo and the significance of their measurement.
| Monitored Intermediate | Metabolic Pathway | Significance of Measurement |
| Deuterated Glucose (Glc) | Glucose Transport/Uptake | Measures the rate of glucose transport into the tissue and its availability for metabolism. researchgate.netoup.com |
| Deuterated Lactate (Lac) | Glycolysis | Quantifies the rate of glycolytic activity (CMRLac). researchgate.netnih.gov |
| Deuterated Glutamate/Glutamine (Glx) | TCA Cycle | Provides a quantitative measure of mitochondrial oxidative metabolism and TCA cycle flux (VTCA). researchgate.netnih.gov |
| Deuterated Water (D2O) | Overall Oxidative Metabolism | The production of deuterated water reflects the total oxidative metabolic activity from the administered substrate. ismrm.org |
Emerging Trends and Future Directions in D Glucose 6,6 D2 Research
Integration of Multi-Omics Data with Isotope Tracing for Systems Biology
The complexity of biological systems necessitates a holistic approach that integrates data from various molecular levels. The use of D-Glucose-6,6-d2 as a tracer is increasingly being combined with multi-omics platforms—such as proteomics and metabolomics—to build comprehensive models of cellular metabolism. In this approach, D-Glucose-6,6-d2 is introduced into a biological system, and its metabolic fate is tracked through the appearance of the deuterium (B1214612) label in downstream metabolites like D-glucose-6-phosphate.
By simultaneously analyzing the proteome, researchers can correlate changes in metabolic fluxes with the expression levels of key enzymes involved in glucose metabolism. For instance, an integrated analysis of proteomics and metabolomics in certain cancers has revealed significant alterations in pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. nih.govfrontiersin.org The expression levels of enzymes such as glucose-6-phosphate dehydrogenase (G6PD) and phosphoglycerate kinase can be quantitatively linked to the metabolic flux data obtained from D-Glucose-6,6-d2 tracing. frontiersin.org
This integrated systems biology approach allows for the construction of detailed protein-metabolite interaction networks, providing a more dynamic and functional view of the metabolic landscape. nih.govfrontiersin.org These networks can highlight how cells remodel their metabolism in response to stimuli or disease states, offering novel insights into complex biological processes. ub.edu
Advancements in Quantitative Metabolic Flux Analysis (MFA) Models and Algorithms
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. nih.gov The use of stable isotope tracers like D-Glucose-6,6-d2 is central to MFA. nsf.govresearchgate.net Recent advancements are focused on developing more sophisticated computational models and algorithms to improve the accuracy and resolution of flux maps.
Traditionally, 13C-labeled glucose has been a common tracer in MFA studies. d-nb.info However, D-Glucose-6,6-d2 offers unique advantages and is increasingly used, sometimes in parallel with 13C tracers, to provide complementary information on glucose turnover and pathway utilization. researchgate.net The development of kinetic models that can integrate data from different isotopic tracers is an active area of research, allowing for more robust and comprehensive flux analysis. ub.edu
Modern MFA software can now handle complex metabolic networks and integrate datasets from various analytical platforms, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netcreative-proteomics.com Algorithms for isotopically non-stationary MFA (INST-MFA) are also being refined to analyze metabolic dynamics in systems that have not reached a steady state, which is often the case in vivo. creative-proteomics.com These advancements are crucial for accurately modeling the complex metabolic reprogramming observed in diseases like cancer and diabetes.
Table 1: Comparison of Isotopic Tracers in Metabolic Flux Analysis
| Feature | D-Glucose-6,6-d2 | 13C-Labeled Glucose |
|---|---|---|
| Primary Use | Glucose turnover, Deuterium Metabolic Imaging (DMI) | Central carbon metabolism flux, biosynthesis pathways |
| Detection Method | NMR, Mass Spectrometry | NMR, Mass Spectrometry |
| Key Advantage | Low natural abundance of deuterium, favorable NMR properties for imaging | Provides detailed carbon transition information |
| Complementarity | Can be used alongside 13C tracers for more comprehensive analysis | Can be used alongside deuterium tracers for more comprehensive analysis |
Development of Novel Deuterium Imaging Probes and Techniques
A significant area of advancement is the use of D-Glucose-6,6-d2 in novel imaging techniques, most notably Deuterium Metabolic Imaging (DMI). nih.govnih.gov DMI is an emerging magnetic resonance-based method that allows for the non-invasive, three-dimensional mapping of metabolism in vivo. nih.govresearchgate.nettic-sitem.ch
Following the administration of D-Glucose-6,6-d2, DMI can track the appearance of deuterium in downstream metabolites such as lactate (B86563), glutamate, and glutamine. oup.comisotope.com This provides a direct readout of key metabolic pathways, including glycolysis and the TCA cycle, and has shown great promise for studying the "Warburg effect" in cancer metabolism. nih.govisotope.com
Recent research has focused on enhancing the spatial and temporal resolution of DMI, particularly at ultra-high field strengths (e.g., 7T). nih.govoup.com These technical improvements are making it possible to generate highly detailed metabolic maps of the human brain and other organs, which could have significant clinical applications in diagnosing and monitoring diseases like glioblastoma. nih.govresearchgate.net Furthermore, researchers are exploring other deuterated probes, such as deuterated 2-deoxy-d-glucose (B1664073) (2-DG-d2), to map glucose uptake specifically, complementing the flux information provided by D-Glucose-6,6-d2. ismrm.org
Table 2: Key Metabolites Tracked by DMI using D-Glucose-6,6-d2
| Metabolite | Metabolic Pathway Indicated |
|---|---|
| Deuterated Lactate | Glycolysis |
| Deuterated Glutamate/Glutamine (Glx) | TCA Cycle Activity |
High-Throughput Methodologies and Automation in Isotope-Based Research
The increasing scale of metabolic studies has driven the need for high-throughput methodologies and automation. In research involving D-Glucose-6,6-d2, automation is being implemented at various stages, from sample preparation to data analysis.
Automated sample preparation workstations are now used for the extraction of metabolites from plasma and cell cultures, significantly increasing throughput and reproducibility. protocols.ionih.gov For instance, automated 96-well protein precipitation methods have been developed for the analysis of d2-glucose from human plasma. protocols.io These automated systems can be integrated with analytical instruments like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for high-throughput quantitative analysis. protocols.ionih.gov
Furthermore, high-throughput screening (HTS) assays are being developed to assess the activity of enzymes involved in glucose metabolism, such as Glucose-6-Phosphate Dehydrogenase (G6PD). sciencepublishinggroup.comnih.govnih.gov While not directly using D-Glucose-6,6-d2, these automated enzymatic assays are crucial for interpreting the flux data obtained from isotope tracing experiments. The development of fully automated workflows, from cell culture and treatment to metabolic analysis, is a key future direction that will enable large-scale screening of drug candidates and genetic perturbations on metabolic pathways. mdpi.comresearchgate.net
Q & A
Q. Mitigation Strategy :
- Use shorter infusion protocols (<3 hours) with frequent blood sampling to maintain isotopic equilibrium.
- Correct for label loss by measuring 2H enrichment in plasma water .
How does D-Glucose-6,6-d2 enable quantification of gluconeogenesis in neonates?
Advanced Research Question
In neonatal studies, dual tracer infusion ([1-13C]glucose and D-Glucose-6,6-d2) distinguishes glucose recycling (via gluconeogenesis) from systemic production. The 13C label randomizes during gluconeogenic recycling, while the 6,6-d2 label remains intact, allowing calculation of:
This method confirmed that neonates initiate gluconeogenesis within hours of birth, with recycling contributing 3–20% of total glucose output .
How should researchers address discrepancies in deuterated glucose uptake rates across tissue types?
Advanced Research Question
D-Glucose-6,6-d2 uptake varies between tissues due to differences in glucose transporter (GLUT) affinity and hexokinase activity. For example:
- Brain : High GLUT1 expression ensures rapid uptake, detectable via NMR within 5 minutes .
- Adipose Tissue : Lower uptake rates require prolonged tracer infusion (≥60 minutes) for reliable detection .
Experimental Optimization : Use compartmental modeling to adjust for tissue-specific transport kinetics and validate with ex vivo LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
